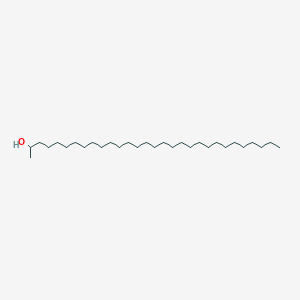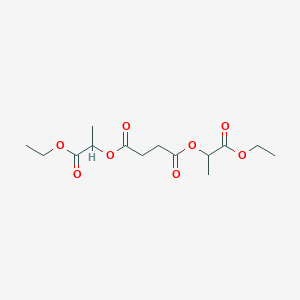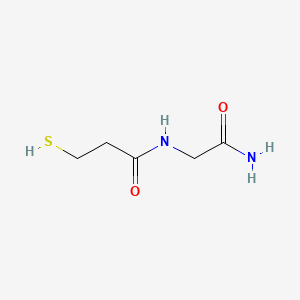
Magnesium--praseodymium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium-praseodymium (3/1) is an intermetallic compound composed of magnesium and praseodymium in a 3:1 ratio This compound is part of the broader category of rare earth intermetallics, which are known for their unique physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium-praseodymium (3/1) can be synthesized through electrochemical methods. One common approach involves the reduction of praseodymium ions (Pr^3+) in a molten salt medium, such as LiCl-KCl, using a magnesium electrode. The reduction process leads to the formation of the intermetallic compound Mg_3Pr .
Industrial Production Methods
Industrial production of magnesium-praseodymium (3/1) typically involves molten salt electrolysis. In this process, praseodymium chloride (PrCl_3) is dissolved in a molten salt mixture, and a magnesium electrode is used to reduce the praseodymium ions, resulting in the formation of the intermetallic compound .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium-praseodymium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium oxides and magnesium oxides.
Reduction: Praseodymium ions can be reduced to form the intermetallic compound.
Substitution: The compound can participate in substitution reactions where praseodymium or magnesium atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Electrochemical reduction using a magnesium electrode in a molten salt medium.
Substitution: Various metal salts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Praseodymium oxide (Pr_2O_3) and magnesium oxide (MgO).
Reduction: Magnesium-praseodymium (3/1) compound.
Substitution: New intermetallic compounds depending on the substituting element.
Wissenschaftliche Forschungsanwendungen
Magnesium-praseodymium (3/1) has several scientific research applications:
Materials Science: The compound is studied for its potential use in high-strength alloys and advanced materials due to its unique mechanical properties.
Electrochemistry: It is used in electrochemical studies for the separation and extraction of rare earth elements.
Corrosion Resistance: Praseodymium-modified magnesium alloys exhibit improved corrosion resistance, making them suitable for use in harsh environments.
Biomedical Applications: Magnesium alloys, including those containing praseodymium, are explored for use in biodegradable implants and medical devices.
Wirkmechanismus
The mechanism by which magnesium-praseodymium (3/1) exerts its effects is primarily related to its electrochemical properties. The compound’s ability to undergo redox reactions makes it valuable in electrochemical applications. Additionally, the presence of praseodymium enhances the mechanical and corrosion-resistant properties of magnesium alloys, making them suitable for various industrial and biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium-neodymium (3/1): Similar to magnesium-praseodymium (3/1), this compound is used in high-strength alloys and has comparable electrochemical properties.
Magnesium-yttrium (3/1): Known for its excellent mechanical properties and corrosion resistance, making it suitable for aerospace applications.
Magnesium-gadolinium (3/1): Used in advanced materials and exhibits unique magnetic properties.
Uniqueness
Magnesium-praseodymium (3/1) stands out due to its specific combination of mechanical strength, corrosion resistance, and electrochemical properties. The presence of praseodymium enhances the overall performance of magnesium alloys, making them suitable for a wide range of applications, from industrial to biomedical fields .
Eigenschaften
CAS-Nummer |
12032-61-0 |
|---|---|
Molekularformel |
Mg3Pr |
Molekulargewicht |
213.82 g/mol |
InChI |
InChI=1S/3Mg.Pr |
InChI-Schlüssel |
AXZQLWABXSZXAY-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Mg].[Mg].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


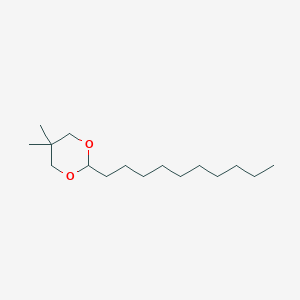
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
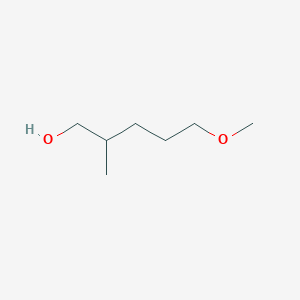
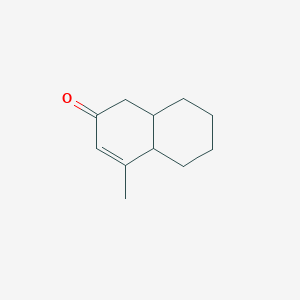
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
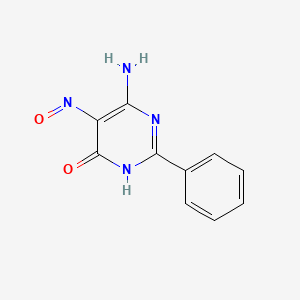
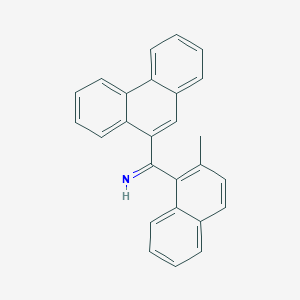
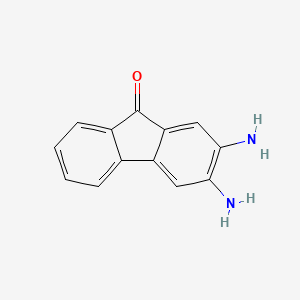
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)

